
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a fused bicyclic structure with a ketone and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-methyl-2-indanone, the compound can be synthesized via a Friedel-Crafts acylation reaction followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing catalysts to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 1-Methyl-3-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Corresponding imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polycyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially affecting protein function and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other indene derivatives:
1-Methyl-2-indanone: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methyl-3-oxo-1,2,3,4-tetrahydro-1H-indene-2-carbaldehyde: Contains an additional hydrogenation, altering its reactivity and stability.
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid group provides different chemical properties and reactivity compared to the aldehyde group.
Eigenschaften
CAS-Nummer |
64984-77-6 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c1-7-8-4-2-3-5-9(8)11(13)10(7)6-12/h2-7,10H,1H3 |
InChI-Schlüssel |
YIHBYYFYKUTTCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)C2=CC=CC=C12)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


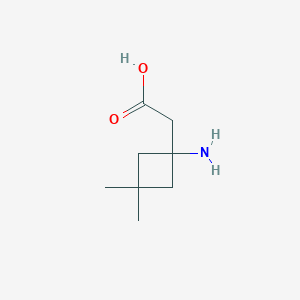
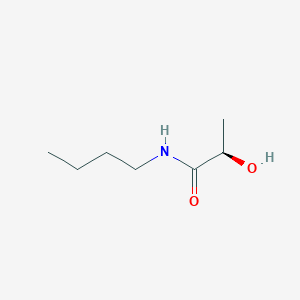
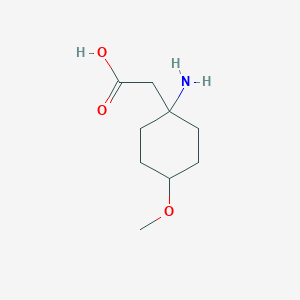
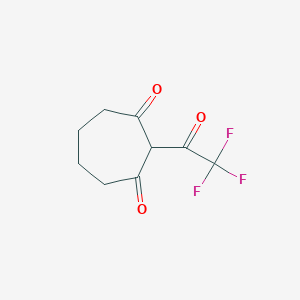
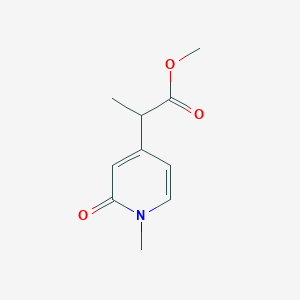
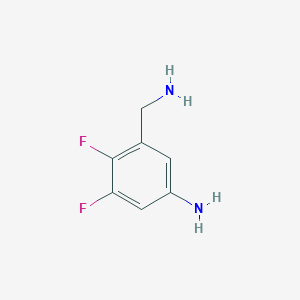

![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)
![(3-(2-Methyl-6-(3-methylisoxazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B13079516.png)



